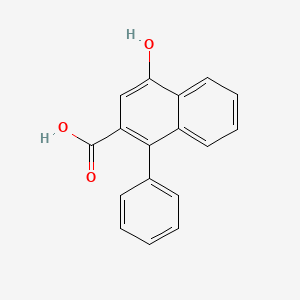

4-Hydroxy-1-phenyl-2-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-1-phenyl-2-naphthoic acid is a phenyl ester of 1-hydroxy-2-naphthoic acid. This compound is known for its significant biological and medicinal properties. It is often used as an intermediate in the synthesis of various natural products and anti-carcinogenic compounds .

Preparation Methods

4-Hydroxy-1-phenyl-2-naphthoic acid can be synthesized through several methods. One common method involves the carboxylation of 2-naphthol by the Kolbe–Schmitt reaction . Another method includes the treatment of the dried sodium or potassium salt of 2-naphthol with carbon dioxide at 120°C under pressure, yielding an 80% product after careful work-up . Industrial production methods often utilize solvents such as toluene, tetralin, or diphenyl oxide as alternatives .

Chemical Reactions Analysis

4-Hydroxy-1-phenyl-2-naphthoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ascorbate, CuSO4.5H2O, and tBuOH:H2O . Major products formed from these reactions include 2-phenoxynaphthalen-1-ol and CO, especially under UV light irradiation .

Scientific Research Applications

4-Hydroxy-1-phenyl-2-naphthoic acid has numerous scientific research applications. It is used in drug discovery due to its biological and medicinal properties. For instance, methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate, derivatives of this compound, exhibit anti-inflammatory activity . Additionally, 1-hydroxy-2-naphthoic acid itself is recognized for its antibacterial action . This compound is also used in the synthesis of liquid crystal intermediates and optoelectronic materials .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-phenyl-2-naphthoic acid involves its interaction with molecular targets through intramolecular hydrogen bonding. The most stable conformer of this compound features a twofold degenerated O–H···O=C intramolecularly hydrogen-bonded structure . This conformer is significantly more stable than others, which contributes to its biological activity. The compound’s photodecarbonylation under UV light results in the formation of 2-phenoxynaphthalen-1-ol and CO .

Comparison with Similar Compounds

4-Hydroxy-1-phenyl-2-naphthoic acid can be compared with other hydroxynaphthoate derivatives such as 1,4-Dihydroxy-2-naphthoic acid and 2-Phenoxycarbonyl-1-naphthol . These compounds share similar biological and medicinal properties, but this compound is unique due to its specific intramolecular hydrogen bonding and stability .

Properties

IUPAC Name |

4-hydroxy-1-phenylnaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-15-10-14(17(19)20)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15/h1-10,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCUUSDPMJLSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)

![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)